

# Application Notes and Protocols for the Synthesis of [18F]THK-523

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## Compound of Interest

Compound Name: THK-523

Cat. No.: B15616974

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These application notes provide a detailed standard operating procedure (SOP) for the radiosynthesis and quality control of [18F]THK-523, a positron emission tomography (PET) tracer used for imaging tau pathology in the brain.

## Introduction

[18F]THK-523, chemically known as 2-(4-aminophenyl)-6-(2-[18F]fluoroethoxy)quinoline, is a radiopharmaceutical agent developed for the in vivo imaging of tau protein aggregates, which are a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] This document outlines the manual and automated synthesis procedures, quality control protocols, and key data related to the production of [18F]THK-523. The synthesis is based on a nucleophilic substitution reaction.[1][3]

## Synthesis of [18F]THK-523

The synthesis of [18F]THK-523 is achieved through a one-step nucleophilic radiofluorination of a tosylate precursor, followed by purification.

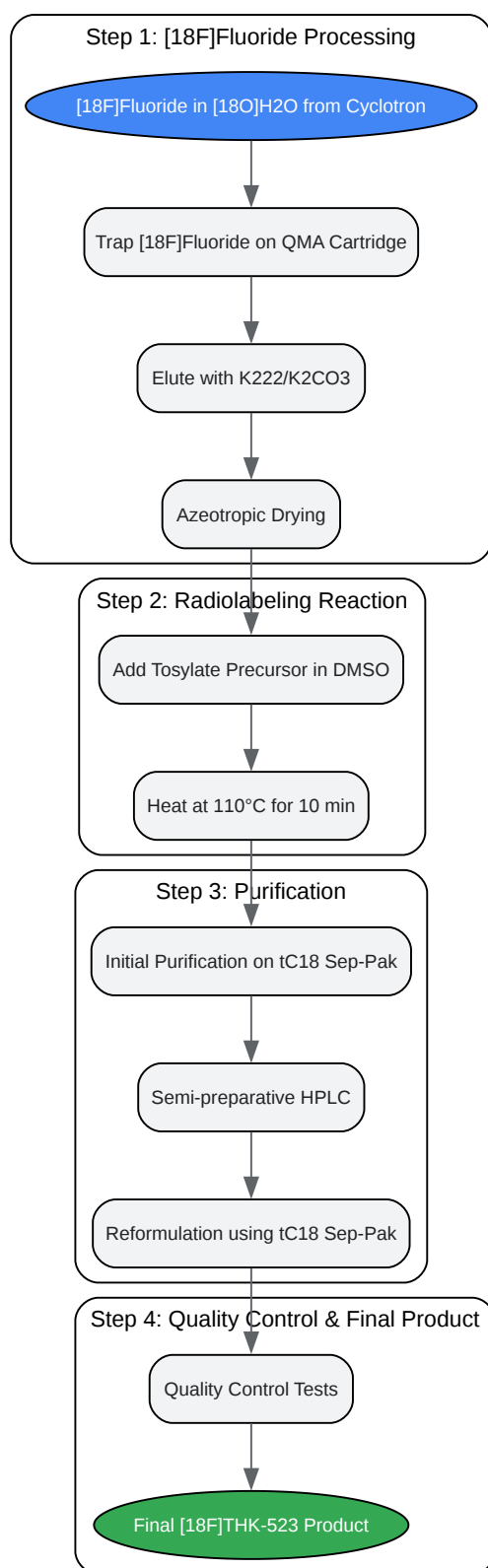
## Materials and Reagents

- Tosylate precursor (BF-241: 2-(4-aminophenyl)-6-(2-tosyloxyethoxy)quinoline)
- [18F]Fluoride

- Kryptofix 2.2.2 (K222)
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Water for Injection (WFI)
- Ethanol (EtOH), absolute
- Sep-Pak tC18 cartridges
- Sterile filters (0.22  $\mu m$ )

## Radiosynthesis Workflow

The overall workflow for the synthesis of  $[^{18}F]$ **THK-523** is depicted below.



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Caption: Workflow for the synthesis of [18F]THK-523.

## Experimental Protocols

### 2.3.1. Manual Synthesis Protocol

- [18F]Fluoride Trapping and Elution:
  - Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
  - Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
- Azeotropic Drying:
  - Dry the [18F]fluoride-Kryptofix complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon at approximately 110°C until completely dry.
- Radiolabeling Reaction:
  - Dissolve the tosylate precursor (BF-241) in anhydrous DMSO.
  - Add the precursor solution to the dried [18F]fluoride-Kryptofix complex.
  - Seal the reaction vessel and heat at 110°C for 10 minutes.[\[1\]](#)[\[3\]](#)
- Purification:
  - After the reaction, allow the vessel to cool.
  - Perform an initial purification of the crude reaction mixture using an activated tC18 Sep-Pak cartridge.[\[1\]](#)[\[3\]](#)
  - Further purify the product using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
  - Collect the fraction corresponding to [18F]**THK-523**.
- Reformulation:

- Trap the collected HPLC fraction on a tC18 Sep-Pak cartridge.
- Wash the cartridge with Water for Injection.
- Elute the final product from the cartridge with absolute ethanol and dilute with saline for injection.
- Pass the final product through a 0.22  $\mu\text{m}$  sterile filter into a sterile vial.

### 2.3.2. Automated Synthesis

While a specific automated synthesis module for  $[18\text{F}]\text{THK-523}$  is not detailed in the provided search results, the manual procedure can be adapted for commercially available automated synthesis units (e.g., TRACERLab, ELIXYS).<sup>[4][5][6]</sup> The general steps for automation would follow the manual protocol, with the synthesizer controlling reagent delivery, heating, and initial purification steps.

## Quantitative Data Summary

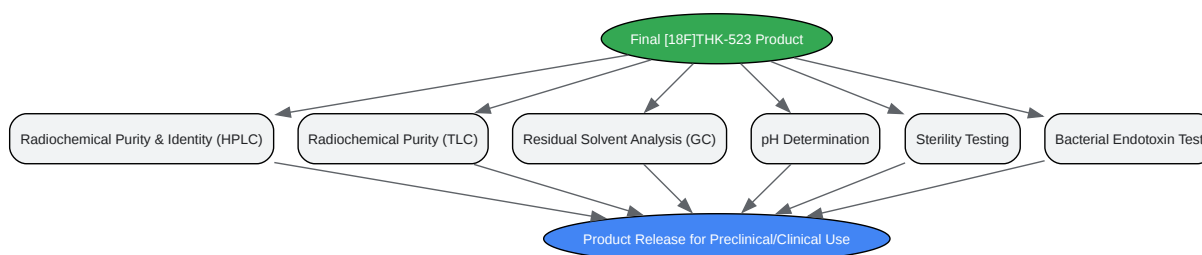
The following table summarizes the key quantitative data for the synthesis of  $[18\text{F}]\text{THK-523}$ .

Parameter	Value	Reference
Reaction Temperature	110°C	<sup>[1][3]</sup>
Reaction Time	10 minutes	<sup>[1][3]</sup>
Radiochemical Yield	24% (non-decay corrected)	<sup>[1][3]</sup>
Radiochemical Purity	>95%	<sup>[1][3]</sup>
Specific Activity	100 GBq/ $\mu\text{mol}$ (2.7 Ci/ $\mu\text{mol}$ )	<sup>[1][3]</sup>

## Quality Control

A comprehensive quality control process is essential to ensure the safety and efficacy of the final  $[18\text{F}]\text{THK-523}$  product.<sup>[7][8]</sup>

## Quality Control Workflow



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Caption: Quality control workflow for [18F]THK-523.

## Experimental Protocols for Quality Control

### 4.2.1. Radiochemical Purity and Identity by HPLC

- System: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A suitable mixture of solvents, such as acetonitrile and a buffer (e.g., phosphate buffer).
- Procedure:
  - Inject a small aliquot of the final [18F]THK-523 product and a co-injection with the non-radioactive THK-523 reference standard.
  - Monitor the chromatogram for both radioactivity and UV absorbance.
  - The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [18F]THK-523 peak.

- The identity is confirmed by the retention time of the radioactive peak matching that of the reference standard.

#### 4.2.2. Residual Solvent Analysis by Gas Chromatography (GC)

- System: Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
- Procedure:
  - Inject a sample of the final product into the GC.
  - Analyze for the presence of residual solvents such as acetonitrile, ethanol, and DMSO.
  - Quantify the amount of each solvent and ensure it is below the limits specified by the relevant pharmacopeia.

#### 4.2.3. pH Determination

- Procedure:
  - Using a calibrated pH meter or pH-indicator strips, measure the pH of the final product solution.
  - The pH should be within a physiologically acceptable range (typically 4.5 - 7.5).

#### 4.2.4. Sterility and Bacterial Endotoxin Testing

- Sterility: Perform sterility testing according to the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) guidelines. This typically involves incubating a sample of the final product in suitable growth media.
- Bacterial Endotoxins: Use the Limulus Amebocyte Lysate (LAL) test to determine the level of bacterial endotoxins. The endotoxin level must be below the established limit for injectable radiopharmaceuticals.

## Conclusion

The synthesis of [18F]THK-523 can be reliably performed with good radiochemical yield and purity. Adherence to the detailed protocols for synthesis and stringent quality control is crucial for ensuring the production of a high-quality radiotracer for preclinical and clinical research in the field of neurodegenerative diseases.

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